methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride
Description
Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring linked to a propyl chain with a methyl group at the (2R)-position. Its molecular formula is C₉H₂₁Cl₂N₂, and it exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments. The stereochemistry at the 2-position (R-configuration) is critical for its biological interactions, particularly in receptor binding or enzyme modulation .
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
(2R)-N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 |
InChI Key |
NQLBVHCGFWPQHQ-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@H](CNC)N1CCCC1.Cl.Cl |
Canonical SMILES |
CC(CNC)N1CCCC1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method involves the use of 2-bromo-1-methylpropane as the alkylating agent, which reacts with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and reactors can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a pyrrolidine ring, stereospecific methyl-propyl chain, and dihydrochloride salt form. Below is a systematic comparison with structurally related compounds:
Key Structural and Functional Differences
Core Heterocycles: The target compound’s pyrrolidine ring provides a rigid, nitrogen-rich scaffold, favoring interactions with biomolecular targets like ion channels or GPCRs. In contrast, pyridine-based analogs (e.g., propyl[(pyridin-2-yl)methyl]amine hydrochloride) exhibit aromatic π-π stacking but lack the conformational flexibility of pyrrolidine . Quinoline derivatives (e.g., (2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]amine dihydrochloride) offer extended aromatic systems for antimicrobial activity but are bulkier, reducing bioavailability .
Dihydrochloride vs. Hydrochloride Salts: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives, which is advantageous for formulation in hydrophilic media .
Biological Activity: Pyrrolidine derivatives with alkyl chains (e.g., butyl in 2-[(2-aminoethyl)(butyl)amino]ethanol dihydrochloride) show increased membrane permeability due to hydrophobicity, whereas shorter chains (methyl/ethyl) prioritize solubility .
Biological Activity
Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride, a compound characterized by its pyrrolidine ring, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₈H₂₀Cl₂N₂
- Molecular Weight: 215.2 g/mol
- CAS Number: 2770353-45-0
- Purity: ≥95%
The presence of the dihydrochloride salt enhances the compound's solubility, making it suitable for biological studies and applications.
The biological activity of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure enhances binding affinity and selectivity, allowing the compound to modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, which is crucial for neurological applications.
- Receptor Modulation: It has potential interactions with neurotransmitter receptors, influencing signaling pathways related to cognition and mood regulation.
Biological Activity
Research indicates that methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride exhibits several biological activities:
- Neurological Effects: Investigations suggest potential benefits in treating neurological disorders by modulating neurotransmitter levels and receptor activity.
- Anticancer Potential: Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells, indicating a possible role in cancer therapy .
Case Studies and Experimental Data
- Neurological Studies:
-
Anticancer Activity:
- In vitro studies demonstrated that derivatives of pyrrolidine compounds showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin. This suggests that methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride could be further investigated for its anticancer properties .
-
Binding Affinity Studies:
- Binding assays revealed that the compound interacts with specific receptor sites, enhancing our understanding of its pharmacological profile. These studies are crucial for determining therapeutic windows and optimizing dosage regimens.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methylpyrrolidine | Simple pyrrolidine | Basic neurological effects |
| N-methylpyrrolidine | Methylated derivative | Enhanced receptor binding |
| Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride | Pyrrolidine with propyl chain | Potential AChE inhibition and anticancer activity |
Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride stands out due to its specific structural modifications that enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
